Cas no 2156001-50-0 (4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid)

4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid
- 2156001-50-0
- EN300-1449671
- 4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid
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- インチ: 1S/C9H8BrNO4/c1-2-5(4-12)11-8-6(10)3-7(15-8)9(13)14/h1,3,5,11-12H,4H2,(H,13,14)
- InChIKey: QXXFVVBMBXEZMZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)O)OC=1NC(C#C)CO
計算された属性
- せいみつぶんしりょう: 272.96367g/mol
- どういたいしつりょう: 272.96367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 82.7Ų
4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449671-2500mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1449671-5000mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1449671-1000mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1449671-100mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1449671-250mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1449671-50mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1449671-10000mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1449671-500mg |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1449671-1.0g |
4-bromo-5-[(1-hydroxybut-3-yn-2-yl)amino]furan-2-carboxylic acid |
2156001-50-0 | 1g |
$0.0 | 2023-06-06 |
4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acidに関する追加情報
Introduction to 4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid (CAS No. 2156001-50-0)
4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2156001-50-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromine substituent, an alkyne moiety, and an amine group, make it a versatile intermediate for synthesizing more complex pharmacophores.
The synthesis and application of 4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid have been explored in several cutting-edge research studies. One notable area of interest is its role as a building block in the development of novel therapeutic agents. The bromine atom in the molecule provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl and heteroaryl structures. These types of structures are prevalent in many active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic properties.
Additionally, the alkyne group present in 4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid offers another avenue for chemical modification. Alkynes can be selectively transformed into various functional groups, including alcohols, amines, and carboxylic acids, through processes like hydroboration or ozonolysis. This flexibility makes the compound particularly valuable for designing molecules with tailored biological activities. For instance, researchers have utilized such transformations to develop inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.
The amine functionality in the molecule also plays a crucial role in its pharmacological potential. Amines are common pharmacophores found in many drugs due to their ability to form hydrogen bonds with biological targets. In the context of 4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid, the amine group can be further modified to introduce additional pharmacological properties. For example, it can be used to create amide linkages with carboxylic acids or esters, which are prevalent in peptide mimetics and other therapeutic molecules.
Recent advancements in drug discovery have highlighted the importance of furan derivatives due to their unique electronic and steric properties. Furan rings can enhance binding affinity and selectivity when incorporated into drug molecules. The specific substitution pattern in 4-bromo-5-(1-hydroxybut-3-yn-2-yl)aminofuran-2-carboxylic acid makes it an attractive candidate for further derivatization aimed at optimizing these properties. For instance, studies have demonstrated that modifying the furan ring can influence metabolic stability and bioavailability, critical factors for successful drug candidates.
The utility of 4-bromo-5-(1-hydroxybut-3-yn-2-yloaminofuranic acid) (CAS No. 2156001 50 0) extends beyond its role as a synthetic intermediate. It has been investigated as a potential scaffold for developing small-molecule drugs with antimicrobial and anti-inflammatory properties. The combination of structural features—bromine for cross-coupling reactions, alkyne for diversification, and amine for target interaction—makes it a promising candidate for high-throughput screening (HTS) campaigns.
In one notable study published in a leading pharmaceutical chemistry journal, researchers utilized 4-bromo 5 (1 hydroxybut 3 yn 2 yl) amino furan 2 carboxylic acid to synthesize a series of derivatives targeting enzymes overexpressed in cancer cells. The study demonstrated that strategic modifications around the furan core could enhance binding affinity while minimizing off-target effects. This approach aligns with current trends in drug development, which emphasize precision medicine and personalized therapies.
The synthesis of 4-bromo 5 (1 hydroxybut 3 yn 2 yl) amino furan 2 carboxylic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve multi-step organic transformations starting from commercially available precursors such as furfural or brominated furans. The introduction of the alkyne group typically involves Sonogashira coupling or other transition-metal-catalyzed reactions, while the amine functionality can be installed via reductive amination or nucleophilic substitution.
The purity and quality of 4-bromo 5 (1 hydroxybut 3 yn 2 yl) amino furan 2 carboxylic acid are critical for downstream applications, particularly in pharmaceutical research where impurities can interfere with biological assays or lead to undesirable side effects. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structure and assess purity.
The growing interest in 4-bromo 5 (1 hydroxybut 3 yn 2 yl) amino furan 2 carboxylic acid underscores its significance as a versatile tool in medicinal chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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